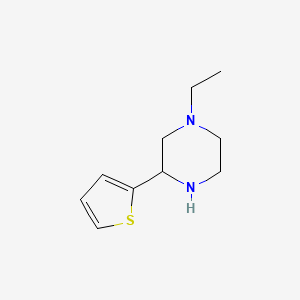

1-Ethyl-3-(2-thienyl)piperazine

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as ETHP, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

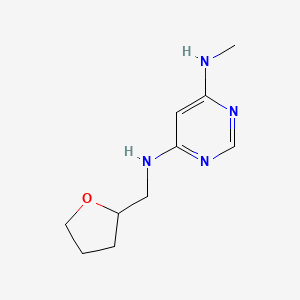

Molecular Structure Analysis

The molecular structure of ETHP consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring containing one sulfur atom.

Physical And Chemical Properties Analysis

ETHP is a viscous liquid with a yellow appearance . No information is available regarding its odor, pH, melting point, or boiling point .

Scientific Research Applications

Medicine: Antipsychotic Drug Development

1-Ethyl-3-(2-thienyl)piperazine is a compound that has been explored for its potential in creating new antipsychotic drugs. Its structure is conducive to binding with dopamine receptors, which are often targeted in the treatment of schizophrenia and bipolar disorder .

Agriculture: Pest Control Agents

In agriculture, this compound could be used to develop novel pest control agents. Its ability to act on central nervous system receptors in insects makes it a candidate for safer, more targeted insecticides .

Material Science: Organic Semiconductor Synthesis

The thiophene ring present in 1-Ethyl-3-(2-thienyl)piperazine makes it a valuable precursor for synthesizing organic semiconductors. These materials are crucial for developing flexible electronic devices .

Environmental Science: Pollutant Removal

Research has suggested that derivatives of piperazine, like 1-Ethyl-3-(2-thienyl)piperazine, can be functionalized to create absorbents for removing pollutants from water and soil, aiding in environmental cleanup efforts .

Analytical Chemistry: Chromatography

In analytical chemistry, this compound’s derivatives can be used as stationary phases in chromatography. Their unique structure allows for the separation of complex mixtures based on subtle differences in molecular interactions .

Pharmacology: Cardiovascular Drug Research

The piperazine moiety is common in cardiovascular drugs. Derivatives of 1-Ethyl-3-(2-thienyl)piperazine could lead to the development of new medications for heart diseases, leveraging their interaction with cardiac receptors .

Biochemistry: Enzyme Inhibition Studies

This compound can be used to study enzyme inhibition, providing insights into enzyme-substrate interactions and aiding in the design of drugs that target specific metabolic pathways .

Neuroscience: Neurotransmitter Research

1-Ethyl-3-(2-thienyl)piperazine has applications in neuroscience, particularly in researching neurotransmitter systems. Its structural similarity to neurotransmitters allows it to be used as a tool in understanding brain function and disorders .

Safety and Hazards

ETHP is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for ETHP are not mentioned in the available literature, piperazine derivatives have been the focus of recent research for their potential anti-tubercular activity . This suggests that ETHP and similar compounds may have potential applications in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

1-Ethyl-3-(2-thienyl)piperazine is a derivative of piperazine . Piperazine compounds are known to target parasites, particularly roundworms and pinworms . They act as an anthelmintic agent, which means they are used to expel or destroy parasitic worms in the body .

Mode of Action

The mode of action of 1-Ethyl-3-(2-thienyl)piperazine, like other piperazine compounds, is generally by paralyzing parasites . This paralysis allows the host body to easily remove or expel the invading organism . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Biochemical Pathways

It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites . This suggests that the compound may interfere with the neuromuscular signaling pathways of these organisms.

Pharmacokinetics

Piperazine, a related compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

The primary result of the action of 1-Ethyl-3-(2-thienyl)piperazine is the paralysis of parasites, which allows the host body to easily remove or expel the invading organism . This leads to the alleviation of symptoms associated with parasitic infections.

properties

IUPAC Name |

1-ethyl-3-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-2-12-6-5-11-9(8-12)10-4-3-7-13-10/h3-4,7,9,11H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGQBHKVMNMYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(2-thienyl)piperazine | |

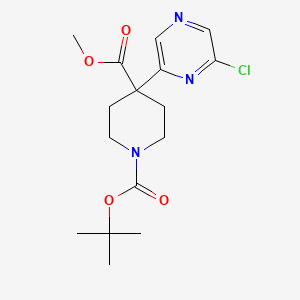

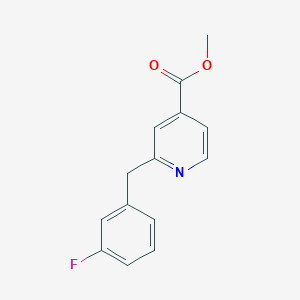

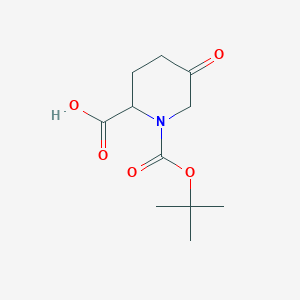

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1468212.png)

![Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B1468221.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone](/img/structure/B1468225.png)

![2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine](/img/structure/B1468232.png)

![2-(Benzylamino)-3-[4-(dimethylamino)phenyl]-1-propanol](/img/structure/B1468233.png)

![2-[3-(3-Methoxy-2,2-dimethyl-3-oxopropyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468234.png)

![6-Azido-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1468235.png)